2-Fluoro-4-methoxybenzyl chloride
Overview
Description
2-Fluoro-4-methoxybenzyl chloride is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fourth position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Mechanism of Action
Target of Action
2-Fluoro-4-methoxybenzyl chloride is an organic compound that is often used in chemical synthesis . Its primary targets are typically other organic molecules in a reaction mixture. It can act as an electrophile, reacting with nucleophiles in the course of a synthesis .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with the electrophilic carbon in the this compound, leading to the replacement of the chloride group .
Biochemical Pathways
While this compound is primarily used in chemical synthesis, it can also participate in biochemical pathways when used in the synthesis of bioactive compounds. For instance, it can be involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other reactants, and the solvent used . For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent, with polar solvents generally increasing the rate of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzyl chloride typically involves the chloromethylation of 2-fluoro-4-methoxybenzene. This can be achieved through the reaction of 2-fluoro-4-methoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 2-fluoro-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 2-fluoro-4-methoxybenzyl amine, 2-fluoro-4-methoxybenzyl alcohol, and 2-fluoro-4-methoxybenzyl thiol.
Oxidation: Products include 2-fluoro-4-methoxybenzaldehyde and 2-fluoro-4-methoxybenzoic acid.
Reduction: The major product is 2-fluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-4-methoxybenzyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Methoxybenzyl chloride: Similar structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-4-methylbenzyl chloride: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.
2-Fluoro-4-chlorobenzyl chloride: Similar structure but with a chlorine atom instead of a methoxy group, influencing its chemical properties and reactivity.
Uniqueness: 2-Fluoro-4-methoxybenzyl chloride is unique due to the combined presence of both fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOKEUYGMDGQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621274 | |
Record name | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-63-5 | |
Record name | 1-(Chloromethyl)-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-2-fluoro-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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